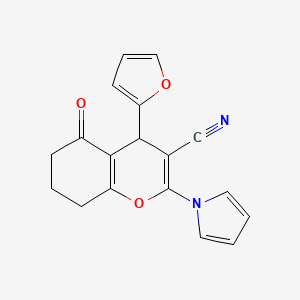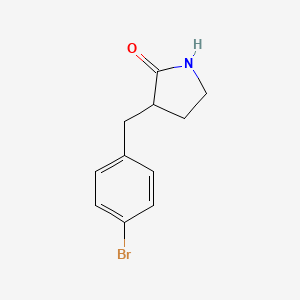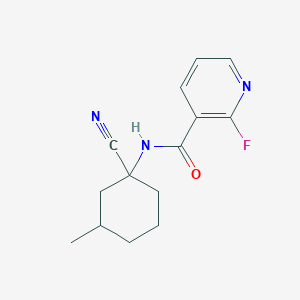
N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide: is an organic compound that features a complex structure combining a cyclohexyl ring, a pyridine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclohexyl Ring Formation: The synthesis begins with the formation of the cyclohexyl ring. This can be achieved through a Diels-Alder reaction involving a diene and a dienophile, followed by hydrogenation to yield the desired cyclohexyl structure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods:
Industrial production of N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboxamide group can participate in hydrogen bonding, stabilizing the compound within the target site.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyano-3-methylcyclohexyl)-2-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(1-cyano-3-methylcyclohexyl)-2-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-(1-cyano-3-methylcyclohexyl)-2-iodopyridine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
The presence of the fluorine atom in N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chlorine, bromine, and iodine analogs. This makes it particularly valuable in medicinal chemistry for the development of more effective and selective drugs.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-4-2-6-14(8-10,9-16)18-13(19)11-5-3-7-17-12(11)15/h3,5,7,10H,2,4,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGIZVWWUQJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
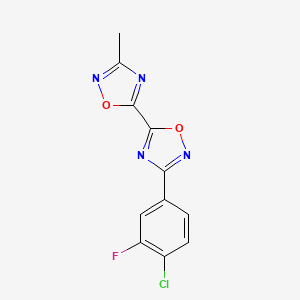
![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2563623.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2563624.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![5-Ethyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2563627.png)
![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2563629.png)
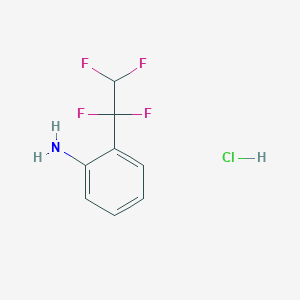
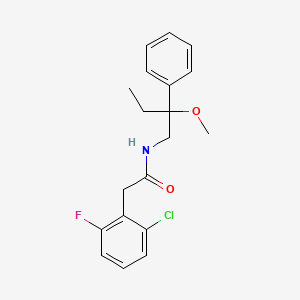
![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
![N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)
